molecular formula C6H9N3O3 B3046141 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol CAS No. 1201936-01-7

2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol

Cat. No.: B3046141
CAS No.: 1201936-01-7
M. Wt: 171.15
InChI Key: VBABQHZPBDGXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol is an organic compound with a unique structure that includes a pyrazole ring substituted with a methyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol typically involves the nitration of 3-methyl-pyrazole followed by the introduction of an ethanol group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The resulting 3-methyl-4-nitro-pyrazole is then reacted with ethylene oxide or a similar reagent to introduce the ethanol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: 2-(3-Methyl-4-nitro-pyrazol-1-yl)-acetaldehyde or 2-(3-Methyl-4-nitro-pyrazol-1-yl)-acetic acid.

    Reduction: 2-(3-Methyl-4-amino-pyrazol-1-yl)-ethanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Synthesis of Pharmaceuticals

2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that lead to the development of new therapeutic agents. For instance, derivatives of this compound have been explored for their potential anti-inflammatory and analgesic properties.

Agricultural Chemistry

In agricultural chemistry, this compound has been studied for its potential use as a pesticide or herbicide. Research indicates that pyrazole derivatives can exhibit herbicidal activity, making them candidates for developing environmentally friendly agricultural chemicals.

Material Science

The compound's properties have also been investigated in material science, particularly in the development of polymers and coatings. The incorporation of pyrazole moieties into polymer matrices can enhance thermal stability and mechanical properties.

Recent studies have highlighted the biological activities associated with this compound. Research indicates that it may possess antimicrobial and antifungal properties, making it a candidate for further exploration in medical applications.

Analytical Chemistry

In analytical chemistry, this compound can be utilized as a reagent for detecting specific ions or compounds due to its ability to form stable complexes. Its application in chromatography has been noted for enhancing separation efficiency.

Case Study 1: Pharmaceutical Development

A study published in a peer-reviewed journal demonstrated the synthesis of novel derivatives based on this compound, leading to compounds with improved efficacy against inflammatory diseases. The research involved modifying the side chains of the ethanol moiety to enhance bioavailability while maintaining low toxicity levels.

Case Study 2: Agricultural Application

Research conducted by agricultural scientists explored the herbicidal activity of pyrazole derivatives, including this compound. The findings indicated significant effectiveness against common weeds, suggesting potential use as a selective herbicide in crop management systems.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol has a unique combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of the ethanol group allows for additional hydrogen bonding and solubility in aqueous environments, which can be advantageous in certain applications.

Biological Activity

2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol, a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-4-nitropyrazole with ethylene oxide or other suitable alkylating agents. The compound's unique structure contributes to its biological activity and reactivity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi. In one study, derivatives demonstrated effective antibacterial and antifungal activity against pathogenic strains, suggesting that this compound may possess similar properties .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. This compound has been evaluated for its efficacy against several cancer cell lines. In vitro studies revealed that it could inhibit the proliferation of cancer cells, including glioblastoma and breast cancer cells . The compound's mechanism of action is believed to involve the inhibition of specific kinases associated with tumor growth .

Anti-inflammatory Properties

Compounds with a pyrazole backbone have shown promise in reducing inflammation. The anti-inflammatory effects are attributed to their ability to modulate biochemical pathways involved in inflammatory responses . This property makes them potential candidates for treating inflammatory diseases.

The biological effects of this compound are mediated through various mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in critical metabolic pathways, leading to therapeutic effects .
  • Kinase Inhibition : The compound exhibits inhibitory activity against kinases such as AKT2/PKBβ, which play a significant role in cancer progression .
  • Interaction with Biochemical Pathways : It influences multiple signaling pathways that regulate cell growth, survival, and apoptosis, contributing to its anticancer and anti-inflammatory activities .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its molecular weight and structural features. Studies indicate that it may exhibit moderate metabolic stability and solubility, which are essential for therapeutic efficacy .

Case Studies

Several case studies highlight the compound's potential:

  • Case Study 1 : A study assessed the anticancer effects of this compound on glioblastoma cells. Results showed a significant reduction in cell viability at low micromolar concentrations, indicating its potential as an anticancer agent .
  • Case Study 2 : Another investigation focused on its antimicrobial properties against resistant bacterial strains. The compound demonstrated effective inhibition, suggesting its utility in developing new antibiotics .

Properties

IUPAC Name

2-(3-methyl-4-nitropyrazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-5-6(9(11)12)4-8(7-5)2-3-10/h4,10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBABQHZPBDGXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201284968
Record name 3-Methyl-4-nitro-1H-pyrazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201936-01-7
Record name 3-Methyl-4-nitro-1H-pyrazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201936-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-nitro-1H-pyrazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of the ethyl 2-(3-methyl-4-nitropyrazol-1-yl)acetate (0.69 g, 3.24 mmol) in THF (24 mL) at −20° C. under N2 was added diisobutylaluminum hydride (1M in toluene, 6.5 mL) over 5 min. maintaining the temperature below −20° C. The solution was allowed to warm to room temperature overnight. The reaction mixture was poured into sat. aq. citric acid (60 mL). The phases were separated and the aqueous phase extracted with EtOAc (4×30 mL). The combined organic phase was washed with sat. aq. sodium potassium L-tartrate (3×20 mL) and brine (30 mL), dried (MgSO4) and the solvent removed to give 2-(3-methyl-4-nitropyrazol-1-yl)ethanol as a pale yellow oil (0.50 g, 91%). Mass spectrum: MH+ 172
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol
Reactant of Route 2
Reactant of Route 2
2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol
Reactant of Route 3
Reactant of Route 3
2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol
Reactant of Route 4
Reactant of Route 4
2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol
Reactant of Route 5
Reactant of Route 5
2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol
Reactant of Route 6
Reactant of Route 6
2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.